O-Ethyl methylphosphonothioate

Neurotoxicology Structure-Activity Relationship (SAR) Organophosphate Toxicity

O-Ethyl methylphosphonothioate (EMPTA, CAS 18005-40-8) is an organothiophosphorus compound with a molecular formula of C₃H₉O₂PS and a molecular weight of 140.14 g/mol. Characterized as a colorless to pale yellow liquid with a boiling point of 73°C at 1 mmHg and a density of 1.18 g/mL at 25°C , it serves a dual-use role primarily as a key precursor in the synthesis of V-series nerve agents (e.g., Agent VX and VM), as well as in certain pesticides and pharmaceuticals.

Molecular Formula C3H9O2PS
Molecular Weight 140.14 g/mol
CAS No. 18005-40-8
Cat. No. B097626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Ethyl methylphosphonothioate
CAS18005-40-8
Molecular FormulaC3H9O2PS
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOP(=S)(C)O
InChIInChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)
InChIKeyXXNRHOAJIUSMOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Ethyl Methylphosphonothioate (CAS 18005-40-8) Procurement Guide: Analytical Reference Standard & Synthetic Intermediate


O-Ethyl methylphosphonothioate (EMPTA, CAS 18005-40-8) is an organothiophosphorus compound with a molecular formula of C₃H₉O₂PS and a molecular weight of 140.14 g/mol [1]. Characterized as a colorless to pale yellow liquid with a boiling point of 73°C at 1 mmHg and a density of 1.18 g/mL at 25°C , it serves a dual-use role primarily as a key precursor in the synthesis of V-series nerve agents (e.g., Agent VX and VM), as well as in certain pesticides and pharmaceuticals [2][3]. Its value in scientific settings is predominantly as a high-purity analytical reference standard for trace detection in environmental and forensic verification samples, and as a well-defined synthetic building block .

Why Generic O-Ethyl Methylphosphonothioate Substitution is Not Viable: Evidence of Target-Specific Activity and Purity Requirements


Substituting O-ethyl methylphosphonothioate (EMPTA) with a structurally similar organophosphate, such as an O-methyl analog or a simple dialkyl phosphonate, is scientifically unsound due to its unique dual role in trace analysis and as a specific synthetic precursor. For analytical applications, its unique mass spectrum and chromatographic profile are essential for unequivocal identification of nerve agent precursors in complex matrices like water and soil [1]. For synthetic use, its reactivity and physical properties define its role in multi-step syntheses, and impurities can catalyze rapid degradation, as demonstrated by the accelerated autocatalytic decomposition of the related agent VX due to acidic impurities [2]. Furthermore, O-methyl analogs exhibit significantly different toxicological and neurotoxic profiles compared to O-ethyl compounds, making data non-transferable [3]. Therefore, procurement of a verified, high-purity reference standard is a strict requirement for defensible analytical and synthetic work.

Comparative Evidence for O-Ethyl Methylphosphonothioate Selection vs. Analogs


O-Ethyl vs. O-Methyl Phosphonothionates: Reduced Delayed Neurotoxicity in Mammalian Models

In studies of organophosphorus ester-induced delayed neurotoxicity (OPIDN) in hens, O-methyl analogs of various phenylphosphonothionates were consistently more potent neurotoxicants than their O-ethyl counterparts [1]. This class-level trend suggests that the O-ethyl substitution in EMPTA may confer a lower relative risk for inducing delayed neuropathy compared to O-methyl substituted analogs, a key differentiator for labs designing less hazardous derivatives or handling these materials. In contrast, for methylphosphonothionates specifically, there was no appreciable difference in OPIDN potential between O-methyl and O-ethyl variants, highlighting the complexity of substituent effects [2].

Neurotoxicology Structure-Activity Relationship (SAR) Organophosphate Toxicity

Comparison of Insecticidal Potency: O-Ethyl S-Propynyl Methylphosphonothiolate vs. Commercial Standards

A study of 39 O-alkyl S-substituted methylphosphonothiolates revealed that the most active insecticidal compound was an O-ethyl derivative, O-ethyl S-2-propynyl methylphosphonothiolate, with LD₅₀ values of 0.0072 μg/fly (SRS strain) and 0.16 μg/fly (resistant strain) [1]. While not a direct test of EMPTA itself, this finding highlights the class-leading insecticidal activity that can be achieved with the O-ethyl methylphosphonothioate scaffold when paired with a specific thiol substituent, showing activity much higher than that of common organophosphorus insecticides like fenitrothion and diazinone [1].

Insecticide Development Toxicology Housefly Bioassay

Analytical Recovery and Precision for GC Determination of Related Phosphonothiolates

A gas chromatographic method for determining phosphonothiolates as their corresponding phosphonofluoridates after reaction with AgF demonstrated high accuracy and precision for model compounds like O-ethyl S-(N,N-diisopropylamino)ethyl methylphosphonothiolate (MESP), a close analog to VX [1]. The method achieved a recovery of 100±4.5% for MESP in the range of 1.88-8.00 μg/mL and a relative standard deviation (RSD) of less than 2.12% at the 3.18 and 6.30 μg/mL levels [1]. This validated methodology underscores the reliability of using EMPTA and its derivatives as analytical reference standards in trace-level detection and quantification, a cornerstone for chemical weapon convention (CWC) verification and environmental monitoring.

Analytical Chemistry Gas Chromatography Verification Analysis

Stability of VX (an EMPTA Derivative): Quantified Degradation and Stabilization

The stability of the nerve agent VX, which is synthesized from EMPTA [1], is critically dependent on the purity of its components and the absence of acidic impurities that catalyze a rapid autocatalytic decomposition [2]. Unstabilized VX degrades by 10% in approximately 2 months and by 20% in 3.3 months at 71°C, a rate that is unacceptable for long-term storage [2]. However, the addition of 2% dicyclohexylcarbodiimide as a stabilizer extends the time for 20% degradation to 7 months at 71°C, and a 6% addition extends the 10% degradation point to 9 months [2]. This evidence of rapid, impurity-driven degradation in a closely related compound underscores the necessity of procuring EMPTA of high purity for any application where its long-term stability or its use as a building block in sensitive syntheses is required.

Chemical Stability Formulation Chemistry Phosphonothioate Degradation

Validated Application Scenarios for O-Ethyl Methylphosphonothioate (EMPTA) Based on Comparative Evidence


Analytical Reference Standard for Environmental and Forensic Verification

Procure high-purity EMPTA as a certified reference material for use in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods. This is essential for the unequivocal identification and quantification of EMPTA or its hydrolysis products (e.g., ethyl methylphosphonic acid) as markers of nerve agent synthesis or contamination in environmental water, soil, or wipe samples [1]. The validated analytical methods for its close analogs demonstrate high recovery and precision, making it a reliable standard for trace analysis and Chemical Weapons Convention (CWC) compliance verification [2].

Synthetic Precursor for Medicinal and Agrochemical Derivatization

Use EMPTA as a key building block for synthesizing novel organophosphate compounds for structure-activity relationship (SAR) studies. Its core O-ethyl methylphosphonothioate structure has been shown to yield compounds with potent insecticidal activity exceeding that of commercial standards like fenitrothion [3]. Research programs targeting resistant pests or seeking new acetylcholinesterase inhibitors can leverage this scaffold for the rational design of new lead compounds, focusing on the optimization of the S-substituent [3].

Stability and Impurity Studies for Advanced Formulation Research

Employ EMPTA in studies investigating the degradation pathways and stabilization strategies of phosphonothiolates. As a core component of agents like VX, which undergoes rapid autocatalytic decomposition in the presence of acidic impurities, EMPTA provides a less hazardous (yet still highly toxic) model for studying these critical stability challenges [4]. Research into its behavior under various storage conditions (temperature, humidity, container material) can inform the development of more stable formulations for less toxic organophosphate pharmaceuticals or pesticides [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Ethyl methylphosphonothioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.